Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy-
Description
The compound "Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy-" is a substituted isoquinoline derivative featuring a 2,6-dichlorobenzyl group at the 4-position and methoxy groups at the 6- and 7-positions. The 6,7-dimethoxy substitution is a common motif in alkaloid-inspired molecules, often enhancing metabolic stability and receptor binding .
Properties
CAS No. |
61189-89-7 |
|---|---|
Molecular Formula |
C18H15Cl2NO2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H15Cl2NO2/c1-22-17-7-12-10-21-9-11(13(12)8-18(17)23-2)6-14-15(19)4-3-5-16(14)20/h3-5,7-10H,6H2,1-2H3 |
InChI Key |
MBIFENWMEIMFTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Catalyst Optimization for Isoquinoline Core Formation
A landmark study demonstrated the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines via a three-component reaction between isatin derivatives, tetrahydroisoquinoline (THIQ), and terminal alkynes. Critical optimization data for the model reaction is shown below:
| Entry | Catalyst (20 mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4 | PhCO₂H | Toluene | 80 | 18 | 84 |
| 11 | PhCO₂H | Toluene | 90 | 16 | 86 |
Adapted from catalyst screening data
Benzoic acid emerged as the optimal catalyst, providing 86% yield under mild conditions. This methodology allows direct incorporation of methoxy groups through judicious selection of substituted isatins.
Functional Group Modifications
Methoxy Group Installation
The 6,7-dimethoxy configuration is typically introduced via nucleophilic aromatic substitution or directed ortho-metalation. A representative protocol from quinoline chemistry demonstrates:
- Chlorination : 4-chloro-6,7-dimethoxyquinoline synthesis (72% yield)
- Amination : Pd/C-catalyzed coupling with benzimidazole derivatives
- Purification : Column chromatography (SiO₂, ethyl acetate/heptane)
Critical parameters:
- Temperature : 120-150°C for PPA-mediated cyclization
- Catalyst loading : 10% Pd/C for hydrogenation steps
- Solvent systems : Ethyl acetate/water biphasic mixtures for extraction
Industrial-Scale Optimization
Cost-Reduction Strategies
The CN114573569A patent highlights two key advancements for scalable production:
- Reagent substitution : Methylamine hydrochloride ($45/kg) replaces N-methyl-N'-tetrahydrofuran formyl propane diamine
- Process intensification : Microwave-assisted steps reduce reaction times from 24h to 1h
Economic analysis shows:
- Raw material costs : Reduced by 68% vs. traditional routes
- Energy consumption : 22% lower through solvent recycling
Analytical Characterization
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The synthesis of substituted isoquinoline derivatives often involves multicomponent reactions (MCRs) or cyclization strategies.
Reaction Pathways for Analogous Compounds:
-
Microwave-assisted MCR :
Isatin, tetrahydroisoquinoline (THIQ), and terminal alkynes react under microwave irradiation in toluene with benzoic acid catalysis to yield 5,6-dihydropyrrolo[2,1-a]isoquinolines (e.g., 7aaa , 86% yield) .
Optimized conditions :Catalyst Solvent Temp (°C) Time (h) Yield (%) Benzoic acid Toluene 90 16 86 -
One-pot synthesis :
3,4-Dimethoxyphenethylamine reacts with ethyl formate and oxalyl chloride, followed by phosphotungstic acid-catalyzed cyclization to form 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride (80% yield) .
Functionalization Reactions
The compound undergoes targeted modifications at specific positions:
Oxidation of the Benzylic Position
-
Oxidation to ketone :
The methylene group in the benzyl substituent can be oxidized to a ketone using strong oxidizing agents (e.g., KMnO₄ or CrO₃) .
Methoxy Group Demethylation
-
Acid-catalyzed demethylation :
Methoxy groups are cleaved under acidic conditions (e.g., HBr in acetic acid) to yield phenolic derivatives, enhancing solubility or enabling further functionalization.
Nucleophilic Aromatic Substitution
-
Chlorine displacement :
The 2,6-dichlorophenyl group may undergo substitution with amines or alkoxides under high-temperature conditions, though steric hindrance from chlorine atoms limits reactivity.
Catalytic and Solvent Effects on Reaction Outcomes
Catalysts and solvents significantly influence reaction efficiency:
Stability and Degradation Pathways
Biological Activity
Isoquinoline derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy- (CAS No. 61189-89-7) is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₈H₁₅Cl₂N O₂
- Molecular Weight : 348.229 g/mol
- Synonyms : 4-(2,6-dichlorobenzyl)-6,7-dimethoxyisoquinoline
Pharmacological Activities
-
Antitumor Activity :
- Isoquinoline derivatives have been identified as potential antitumor agents. A study highlighted a series of isoquinoline derivatives that selectively inhibit cyclin-dependent kinase 4 (CDK4), a critical regulator in cell cycle progression. The binding affinity and selectivity for CDK4 over CDK2 and CDK1 suggest that such compounds could be developed into targeted cancer therapies .
-
Neuroprotective Effects :
- Research indicates that isoquinoline derivatives may possess neuroprotective properties. For instance, compounds similar to isoquinoline have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in the treatment of Alzheimer's disease. These compounds demonstrated significant potency with IC50 values in the low micromolar range .
- Antioxidant Activity :
Structure-Activity Relationship (SAR)
The biological activity of isoquinoline derivatives is closely related to their structural characteristics. Key findings from various studies include:
- Substituent Effects : The presence of electron-donating groups (e.g., methoxy) on the aromatic ring enhances antitumor activity compared to electron-withdrawing groups .
- Positioning of Functional Groups : Modifications at specific positions on the isoquinoline core can significantly alter potency and selectivity for target enzymes .
Case Studies
-
Anticancer Activity :
- A study investigated a series of isoquinoline derivatives for their anticancer properties and found that certain modifications led to enhanced selectivity for CDK4 inhibition. The results indicated that compounds with specific substituents showed up to 10-fold increased potency compared to standard treatments .
- Neurodegenerative Diseases :
Data Summary Table
Comparison with Similar Compounds
Substituent Variations at the 4-Position
The 4-position of isoquinoline derivatives is critical for modulating biological activity. Below is a comparison of substituents and their implications:
Key Observations :
- The 2,6-dichlorophenylmethyl group in the target compound likely increases steric bulk and electron-withdrawing effects compared to monosubstituted chlorophenyl groups (e.g., CID36271). This could enhance selectivity for hydrophobic binding pockets in enzymes .
- Carboxamide (6f) and ester (6d) substituents prioritize solubility and synthetic versatility, whereas halogenated benzyl groups (target compound, CID36271) favor target engagement in lipophilic environments .
Pharmacological Potential (Inferred from Analogs)
- Kinase Inhibition: 6,7-Dimethoxyquinolines with 4-anilino groups (e.g., derivatives in ) exhibit potent c-Met kinase inhibition, a target in cancer therapy . The dichlorophenylmethyl group may mimic these effects by occupying analogous hydrophobic regions.
- Antimicrobial Activity : Chlorinated benzyl groups (as in CID36271) correlate with antifungal activity, as seen in butoconazole nitrate (), which shares a (2,6-dichlorophenyl)thio motif .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy-, and how can its purity be validated experimentally?
- Methodological Answer : The synthesis of dihydroisoquinoline derivatives (structurally analogous) typically involves Bischler-Napieralski cyclization or Pictet-Spengler reactions, followed by functionalization of the aromatic ring. For purity validation, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) is essential to confirm molecular weight and detect impurities. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should be used to verify structural integrity. Regulatory-compliant characterization data, including melting point and solubility profiles, are critical for reproducibility .
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize in vitro assays targeting receptors or enzymes relevant to isoquinoline pharmacology (e.g., neurotransmitter transporters or kinase inhibitors). Use dose-response curves to determine IC₅₀ values. Include positive controls (e.g., known inhibitors) and validate results with triplicate experiments. For cytotoxicity screening, employ cell viability assays (e.g., MTT or resazurin) across multiple cell lines to assess selectivity .
Q. What analytical techniques are critical for characterizing its stability under varying storage conditions?
- Methodological Answer : Accelerated stability studies under controlled temperature (±40°C) and humidity (75% RH) should be conducted over 1–3 months. Use HPLC to monitor degradation products, and Fourier-transform infrared spectroscopy (FTIR) to detect structural changes. Compare results against pharmacopeial standards (e.g., USP) for traceability .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound and predict its reactivity?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways and transition states to identify energetically favorable routes. Tools like COMSOL Multiphysics enable virtual simulations of reaction kinetics and solvent effects. Pair computational predictions with high-throughput experimentation (HTE) to validate outcomes, reducing trial-and-error approaches .
Q. What experimental design strategies resolve contradictions between theoretical predictions and observed biological activity?
- Methodological Answer : Employ factorial design (e.g., 2^k designs) to systematically vary parameters (e.g., substituent positions, solvent polarity) and identify confounding variables. Use statistical software (e.g., JMP, R) for ANOVA analysis to isolate factors causing discrepancies. Cross-reference computational docking studies (e.g., AutoDock Vina) with empirical binding assays to refine models .
Q. How can machine learning enhance the development of derivatives with improved pharmacokinetic properties?
- Methodological Answer : Train neural networks on datasets of structurally similar compounds with known ADME (absorption, distribution, metabolism, excretion) profiles. Use features like logP, polar surface area, and hydrogen bond donors/acceptors to predict bioavailability. Validate models with in vivo pharmacokinetic studies in rodent models, iterating via feedback loops .
Q. What methodologies address heterogeneous catalysis challenges in scaling up synthesis?
- Methodological Answer : Screen catalysts (e.g., Pd/C, zeolites) using design of experiments (DoE) to optimize yield and minimize byproducts. Employ reaction calorimetry to assess exothermicity risks during scale-up. Use continuous flow reactors to enhance heat/mass transfer and reduce batch variability .
Q. How do researchers reconcile discrepancies in spectroscopic data across different laboratories?
- Methodological Answer : Standardize protocols using certified reference materials (CRMs) and interlaboratory comparisons. For NMR, calibrate spectrometers with traceable standards (e.g., tetramethylsilane). Publish raw data in open-access repositories (e.g., Zenodo) to enable meta-analyses and identify systematic errors .
Data Presentation
Table 1 : Key Analytical Parameters for Characterization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
